3-Methyl-4-(methylamino)phenol hydrochloride
Overview
Description
3-Methyl-4-(methylamino)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)phenol hydrochloride typically involves the methylation of 3-methyl-4-nitrophenol followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired chemical composition and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Methyl-4-(methylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of photographic developers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: A metabolite of 3-methyl-4-nitrophenol, known for causing DNA damage in the presence of copper ions.
4-(Methylamino)phenol sulfate: Commonly used in photographic developing solutions and studied for its potential therapeutic applications.
Uniqueness
3-Methyl-4-(methylamino)phenol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for diverse industrial and research purposes .
Properties
IUPAC Name |
3-methyl-4-(methylamino)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-5-7(10)3-4-8(6)9-2;/h3-5,9-10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZSSQXBPUYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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